Cas no 2228457-45-0 (1-(1-benzyl-1H-pyrazol-4-yl)cyclopentylmethanamine)

1-(1-Benzyl-1H-pyrazol-4-yl)cyclopentylmethanamine is a synthetic organic compound featuring a pyrazole core substituted with a benzyl group and a cyclopentylmethanamine moiety. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications. The benzyl group enhances lipophilicity, while the cyclopentylmethanamine fragment offers conformational rigidity, which may influence binding affinity in biological systems. The compound's modular design allows for further derivatization, making it a versatile intermediate in medicinal chemistry. Its stability under standard conditions and compatibility with common synthetic protocols are key advantages for research and development. Analytical characterization confirms high purity, ensuring reproducibility in experimental settings.
1-(1-benzyl-1H-pyrazol-4-yl)cyclopentylmethanamine structure
2228457-45-0 structure
Product Name:1-(1-benzyl-1H-pyrazol-4-yl)cyclopentylmethanamine
CAS No:2228457-45-0
MF:C16H21N3
MW:255.358043432236
CID:6259318
PubChem ID:165655245
Update Time:2025-05-20

1-(1-benzyl-1H-pyrazol-4-yl)cyclopentylmethanamine Chemical and Physical Properties

Names and Identifiers

    • 1-(1-benzyl-1H-pyrazol-4-yl)cyclopentylmethanamine
    • EN300-1879164
    • 2228457-45-0
    • [1-(1-benzyl-1H-pyrazol-4-yl)cyclopentyl]methanamine
    • Inchi: 1S/C16H21N3/c17-13-16(8-4-5-9-16)15-10-18-19(12-15)11-14-6-2-1-3-7-14/h1-3,6-7,10,12H,4-5,8-9,11,13,17H2
    • InChI Key: FSDLWKXQMVNIMN-UHFFFAOYSA-N
    • SMILES: NCC1(C2C=NN(CC3C=CC=CC=3)C=2)CCCC1

Computed Properties

  • Exact Mass: 255.173547683g/mol
  • Monoisotopic Mass: 255.173547683g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 280
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 43.8Ų

1-(1-benzyl-1H-pyrazol-4-yl)cyclopentylmethanamine Pricemore >>

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Additional information on 1-(1-benzyl-1H-pyrazol-4-yl)cyclopentylmethanamine

Comprehensive Overview of 1-(1-benzyl-1H-pyrazol-4-yl)cyclopentylmethanamine (CAS No. 2228457-45-0)

In the rapidly evolving field of organic chemistry and pharmaceutical research, 1-(1-benzyl-1H-pyrazol-4-yl)cyclopentylmethanamine (CAS No. 2228457-45-0) has emerged as a compound of significant interest. This molecule, characterized by its unique pyrazole and cyclopentyl structural motifs, is being extensively studied for its potential applications in drug discovery and material science. Researchers are particularly intrigued by its benzyl-substituted pyrazole core, which is known to confer remarkable biological activity and chemical stability.

The compound's CAS number 2228457-45-0 serves as a critical identifier in global chemical databases, ensuring accurate referencing in academic and industrial settings. Its systematic name, 1-(1-benzyl-1H-pyrazol-4-yl)cyclopentylmethanamine, reflects its precise molecular architecture, combining a benzyl-protected pyrazole with a cyclopentylmethanamine moiety. This structural combination has sparked discussions in recent scientific forums about its potential as a pharmacophore in central nervous system (CNS) targeting molecules, aligning with current trends in neuropharmaceutical development.

Recent literature highlights the growing importance of N-heterocyclic compounds like 1-(1-benzyl-1H-pyrazol-4-yl)cyclopentylmethanamine in addressing modern therapeutic challenges. The compound's hydrogen-bond accepting capacity and lipophilic character make it particularly valuable in the design of blood-brain barrier penetrating agents, a hot topic in neurodegenerative disease research. Computational chemistry studies suggest its potential as a scaffold for developing modulators of various neurotransmitter systems.

From a synthetic chemistry perspective, the preparation of CAS 2228457-45-0 involves sophisticated cross-coupling strategies and protective group chemistry, reflecting cutting-edge methodologies in contemporary organic synthesis. The benzyl-protected pyrazole unit in particular offers interesting possibilities for selective functionalization, a feature that has attracted attention in medicinal chemistry optimization programs. These synthetic aspects position the compound as a valuable intermediate in multi-step synthetic routes.

The physicochemical properties of 1-(1-benzyl-1H-pyrazol-4-yl)cyclopentylmethanamine have been the subject of several recent investigations. Its balanced logP value and molecular polar surface area suggest favorable drug-like properties, making it relevant to current discussions about Lipinski's rule of five compliance in early-stage drug discovery. These characteristics, combined with its structural rigidity from the cyclopentyl ring, contribute to its growing reputation as a promising chemical probe in biological studies.

In material science applications, the pyrazole-cyclopentyl hybrid structure of this compound has shown potential in the development of novel organic electronic materials. The conjugated system of the benzyl-pyrazole unit, when combined with the steric effects of the cyclopentyl group, creates interesting electronic properties that are being explored for molecular electronics applications. This dual applicability in both life sciences and materials science underscores the compound's versatility.

Quality control and analytical characterization of CAS 2228457-45-0 present unique challenges that have driven innovation in analytical chemistry techniques. Recent advancements in HPLC-MS methods and NMR spectroscopy have enabled more precise characterization of this compound, addressing common questions about isomeric purity and structural confirmation in complex heterocyclic systems. These analytical developments are particularly relevant to pharmaceutical quality assurance professionals.

The intellectual property landscape surrounding 1-(1-benzyl-1H-pyrazol-4-yl)cyclopentylmethanamine reflects its commercial potential. Patent analysis reveals growing interest in its derivatives for various applications, with particular emphasis on its structure-activity relationships in different biological contexts. This aligns with current industry trends toward fragment-based drug design and privileged structure utilization in lead compound development.

Environmental and safety considerations for CAS 2228457-45-0 have been addressed in recent green chemistry initiatives. The development of more sustainable synthetic routes and improved waste management protocols for its production reflects the chemical industry's response to growing concerns about environmental impact of specialty chemicals. These efforts demonstrate how traditional compound development is adapting to modern sustainability standards.

Looking forward, 1-(1-benzyl-1H-pyrazol-4-yl)cyclopentylmethanamine stands at the intersection of multiple scientific disciplines. Its unique structural features continue to inspire innovative applications, from targeted drug delivery systems to advanced catalytic processes. As research progresses, this compound is likely to remain a subject of intense study, contributing valuable insights to both academic and industrial chemistry communities.

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